Suzuki-Miyaura Coupling Reactivity
The 5-bromo substituent on the quinoline ring is an effective handle for palladium-catalyzed cross-coupling reactions, a common strategy for building molecular complexity. Using Suzuki-Miyaura coupling with heteroaryl boronic acids, this compound can be derivatized in yields of 70–85% under optimized conditions . This is a key differentiator from non-brominated analogs (e.g., 6-methoxy-8-nitroquinoline) which lack this reactive site and cannot be functionalized through this modular, high-yielding route.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Yield |
|---|---|
| Target Compound Data | 70-85% |
| Comparator Or Baseline | Non-brominated analog (e.g., 6-methoxy-8-nitroquinoline) or direct bond formation; yield not applicable (inactive) |
| Quantified Difference | Enables a functionalization pathway not available to the comparator |
| Conditions | Pd(PPh₃)₄ catalyst, Toluene/EtOH (3:1) solvent, 80°C, 12–24 hours |
Why This Matters
This level of yield for a key synthetic transformation directly impacts project efficiency and the cost of producing downstream intermediates or final compounds.
